Cetraxate hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Cetraxate hydrochloride, commonly known as Cetraxate, primarily targets the gastrointestinal mucosa . It acts as a mucosal protectant, playing a crucial role in maintaining the health and integrity of the gastrointestinal tract .
Mode of Action
Cetraxate interacts with its target by indirectly stimulating capsaicin-sensitive afferent nerves . This interaction leads to an increase in mucosal blood flow , which is a key mechanism underlying its gastroprotective action .
Biochemical Pathways
It is known that the drug plays a significant role in preventing the decrease of gastric mucosal blood flow in patients infected withH. pylori . This suggests that Cetraxate may influence pathways related to blood flow regulation and gastric mucosal defense .
Pharmacokinetics
Its effect on mucosal blood flow is dose-related , indicating that its bioavailability and efficacy may be influenced by the dosage.
Result of Action
The primary molecular and cellular effect of Cetraxate’s action is the increased blood flow in the gastric mucosa . This results in enhanced protection of the gastrointestinal tract, particularly in the context of conditions such as acute gastritis, chronic gastritis, and gastric ulcers .
Action Environment
The efficacy and stability of Cetraxate’s action can be influenced by various environmental factors. For instance, the presence of H. pylori infection has been shown to impact the drug’s effectiveness . .
Biochemical Analysis
Biochemical Properties
Cetraxate hydrochloride plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes and proteins to exert its effects. One of the key interactions is with capsaicin-sensitive afferent nerves, which are crucial for gastric mucosal defense. This compound indirectly stimulates these nerves, leading to an increase in mucosal blood flow . Additionally, it raises the levels of calcitonin gene-related peptide and substance P, which are powerful vasoactive substances .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It enhances mucosal blood flow, which is vital for maintaining the integrity of the gastric lining. This compound also influences cell signaling pathways by increasing the levels of calcitonin gene-related peptide and substance P . These changes contribute to improved mucosal protection and healing of gastric lesions. Furthermore, this compound has been shown to modulate gene expression related to mucosal defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It indirectly stimulates capsaicin-sensitive afferent nerves, leading to increased mucosal blood flow . This action is crucial for its gastroprotective effects. Additionally, this compound enhances the production of prostaglandins, which play a vital role in maintaining mucosal integrity . The compound also interacts with various biomolecules, including enzymes and receptors, to exert its protective effects on the gastric mucosa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions and maintains its efficacy in promoting mucosal protection. Long-term studies have shown that this compound continues to enhance mucosal blood flow and protect against gastric lesions even after prolonged use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively enhances mucosal protection and promotes healing of gastric ulcers . At higher doses, there may be potential toxic or adverse effects, including gastrointestinal disturbances and alterations in mucosal blood flow . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to mucosal protection and healing. It interacts with enzymes such as prostaglandin synthase, which is crucial for the production of prostaglandins . These interactions enhance mucosal integrity and promote healing of gastric lesions. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in the gastric mucosa . This targeted distribution is essential for its cytoprotective effects. The compound’s ability to enhance mucosal blood flow further aids in its distribution and accumulation in the gastric lining .
Subcellular Localization
The subcellular localization of this compound is primarily within the gastric mucosa, where it exerts its protective effects. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in promoting mucosal protection and healing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cetraxate hydrochloride involves the esterification of 4-(2-carboxyethyl)phenol with trans-4-aminomethylcyclohexanecarboxylic acid. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and dried under vacuum to obtain a white to off-white solid .
Chemical Reactions Analysis
Types of Reactions
Cetraxate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cetraxate hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in inhibiting acrosomal proteinase acrosin, which is crucial in fertilization processes.
Medicine: Primarily researched for its anti-ulcer properties and potential use in treating gastric ulcers.
Industry: Utilized in the development of pharmaceuticals targeting gastrointestinal disorders
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another anti-ulcer agent but works by inhibiting histamine H2 receptors.
Ranitidine: Similar to cimetidine, it inhibits histamine H2 receptors but has a different chemical structure.
Omeprazole: A proton pump inhibitor that reduces stomach acid production.
Uniqueness
Cetraxate hydrochloride is unique due to its dual action of inhibiting acrosomal proteinase acrosin and providing mucosal protection. Unlike cimetidine and ranitidine, which target histamine receptors, this compound directly protects the stomach lining, making it a valuable compound in gastric ulcer research .
Properties
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USROQQUKEBHOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046459 | |
Record name | Cetraxate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27724-96-5 | |
Record name | Cetraxate hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetraxate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRAXATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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